Etamicastat

Vue d'ensemble

Description

L’étamicastat est un inhibiteur réversible de la dopamine-β-hydroxylase, une enzyme qui catalyse la conversion de la dopamine en noradrénaline. Ce composé est principalement utilisé pour diminuer les niveaux de noradrénaline dans les tissus innervés par le système sympathique, réduisant ainsi l’activité du système nerveux sympathique. Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles cardiovasculaires tels que l’hypertension et l’insuffisance cardiaque chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’étamicastat est synthétisé par un procédé en plusieurs étapes impliquant la formation de sa structure centrale suivie de modifications des groupes fonctionnels. La synthèse commence généralement par la préparation du cycle imidazole central, suivie de l’introduction de la chaîne latérale aminoéthyle et de la partie difluorochromane. L’étape finale implique la formation du groupe thione. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production d’étamicastat implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. L’utilisation de réacteurs à flux continu et de systèmes automatisés contribue à maintenir la cohérence et l’efficacité de la production à grande échelle. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance et la spectrométrie de masse, sont utilisées pour garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

L’étamicastat subit plusieurs types de réactions chimiques, notamment :

Oxydation : La partie aminoéthyle peut subir une désamination oxydative.

Réduction : Le groupe thione peut être réduit en thiol.

Substitution : La partie difluorochromane peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits ou substitués correspondants de l’étamicastat. Ces dérivés sont souvent utilisés dans des études ultérieures pour comprendre la réactivité du composé et les modifications potentielles .

Applications De Recherche Scientifique

Pharmacological Mechanism

Etamicastat functions by inhibiting DβH, an enzyme responsible for converting dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels, which can help lower blood pressure. The compound has shown promise in various animal models and clinical trials for managing hypertension.

Key Mechanisms of Action:

- Inhibition of Norepinephrine Production : By reducing norepinephrine synthesis, this compound decreases sympathetic nervous system activity, contributing to lower blood pressure .

- Increased Dopamine Levels : The inhibition of DβH results in elevated dopamine levels, which may have beneficial effects on renal function and blood pressure regulation .

Hypertension Management

This compound has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering both systolic and diastolic blood pressure in hypertensive patients.

Clinical Findings:

- In a randomized controlled trial, patients receiving this compound showed significant reductions in nighttime systolic blood pressure compared to placebo groups .

- A study involving spontaneously hypertensive rats indicated that chronic administration of this compound led to notable decreases in blood pressure without affecting heart rate .

Heart Failure Treatment

Research is also exploring the potential of this compound in heart failure management. By modulating sympathetic nervous system activity through DβH inhibition, it may improve cardiac function and reduce heart failure symptoms.

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with mild to moderate hypertension assessed the pharmacokinetics and tolerability of this compound. The study found that this compound was well tolerated and led to significant decreases in blood pressure over a 10-day period .

Case Study 2: Animal Model Studies

In studies with D2 receptor knockout mice, this compound effectively normalized elevated blood pressure and improved renal biochemical alterations associated with hypertension. This suggests that this compound may have broader applications in treating hypertension linked to specific genetic profiles .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled Trial | Male patients (18-65 years) | 50-200 mg daily | 10 days | Significant reduction in nighttime SBP |

| Animal Model Study | Spontaneously Hypertensive Rats | Varies (10 mg/kg) | Chronic | Decreased BP without affecting heart rate |

| Pharmacokinetic Study | Elderly patients | Single doses | N/A | Well tolerated; significant BP reduction observed |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Tmax | 1 hour post-dose |

| Half-life | 19 - 28 hours |

| Metabolism | N-acetylation by NAT2 |

| Excretion | ~50% recovered in urine |

Mécanisme D'action

L’étamicastat exerce ses effets en inhibant la dopamine-β-hydroxylase, réduisant ainsi la conversion de la dopamine en noradrénaline. Cela conduit à une diminution des niveaux de noradrénaline dans les tissus innervés par le système sympathique, entraînant une diminution de l’activité du système nerveux sympathique. Les cibles moléculaires comprennent le site actif de la dopamine-β-hydroxylase, où l’étamicastat se lie et inhibe l’activité de l’enzyme .

Comparaison Avec Des Composés Similaires

L’étamicastat est unique parmi les inhibiteurs de la dopamine-β-hydroxylase en raison de son inhibition réversible et de son accès limité au cerveau, ce qui minimise les effets secondaires sur le système nerveux central. Parmi les composés similaires, on peut citer :

Disulfirame : Un inhibiteur irréversible de la dopamine-β-hydroxylase, utilisé principalement dans le traitement de l’alcoolisme chronique.

Népicastat : Un autre inhibiteur réversible avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes .

L’unicité de l’étamicastat réside dans l’équilibre entre son efficacité et sa sécurité, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs.

Activité Biologique

Etamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), an enzyme critical in the biosynthesis of norepinephrine from dopamine. This compound is primarily investigated for its potential in treating hypertension and heart failure by modulating sympathetic nervous system activity. The following sections detail the biological activity of this compound, including its pharmacokinetics, metabolism, and clinical findings.

Pharmacodynamics

This compound's primary mechanism involves the inhibition of DBH, leading to decreased norepinephrine levels in sympathetically innervated tissues. This reduction in norepinephrine can result in lower blood pressure and improved cardiovascular outcomes.

Key Findings:

- Dose-Dependent Effects : Clinical studies have shown that this compound produces significant reductions in both systolic and diastolic blood pressure, with effects observed after 10 days of treatment at doses of 50 mg, 100 mg, and 200 mg .

- In Vivo Studies : In spontaneously hypertensive rats (SHRs), this compound administration resulted in a time-dependent decrease in norepinephrine levels without affecting catecholamine levels in the frontal cortex .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and extensive metabolism, primarily through N-acetylation mediated by N-acetyltransferase type 2 (NAT2).

Absorption and Metabolism:

- Tmax and Half-Life : this compound reaches peak plasma concentrations (Tmax) approximately one hour after dosing, with an elimination half-life ranging from 19 to 28 hours .

- Metabolite Formation : The main metabolite, BIA 5-961, is formed through N-acetylation and exhibits significantly different pharmacokinetics based on NAT2 phenotypes—poor acetylators show higher systemic exposure compared to rapid acetylators .

Inter-Species Variability

Studies have highlighted significant interspecies variability in the metabolism of this compound. For instance:

- N-Acetylation Rates : In vitro studies demonstrated that rats and humans exhibit similar rates of N-acetylation, whereas dogs showed no detectable acetylation . This variability is crucial for understanding the drug's bioavailability across different species.

Clinical Studies

Several clinical trials have assessed the safety, tolerability, and efficacy of this compound in humans.

Case Study Overview:

- Study Design : A randomized, double-blind, placebo-controlled trial involving male patients aged 18 to 65 with mild to moderate hypertension.

- Results :

- Safety Profile : this compound was well tolerated with no serious adverse events reported. Most adverse events were mild to moderate .

- Efficacy : Statistically significant reductions in nighttime systolic blood pressure were observed across all doses compared to placebo, indicating effective antihypertensive action .

Summary Table of Key Data

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibition of dopamine β-hydroxylase |

| Primary Metabolite | BIA 5-961 |

| Tmax | ~1 hour |

| Half-Life | 19 - 28 hours |

| Dosing Regimen | Once daily (50 mg, 100 mg, 200 mg) |

| Inter-Species Variability | Significant differences in N-acetylation rates |

| Clinical Efficacy | Significant BP reduction observed |

Propriétés

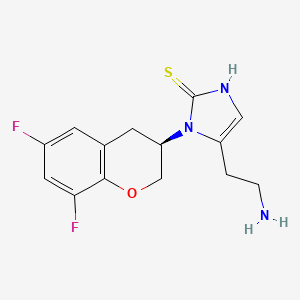

IUPAC Name |

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWTTYMUOYSQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226940 | |

| Record name | Etamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760173-05-5 | |

| Record name | Etamicastat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamicastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAMICASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.